molecular formula C11H13N B1266138 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine CAS No. 34421-99-3

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine

Cat. No. B1266138
CAS RN: 34421-99-3
M. Wt: 159.23 g/mol
InChI Key: WFEKFUDZCWEZQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine involves various chemical reactions and methodologies. For example, the preparation of 6,7-dihydro-5H-cyclopenteno[b]pyridine from 1-amino-2-cyanocyclopentene through processes such as acetylation, cyclization, and chlorination demonstrates the complexity and precision required in synthesizing such compounds (Zhao Xin-qi, 2007). Moreover, the development of novel synthesis routes, as seen in the multicomponent condensation approach for producing derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, highlights the ongoing innovation in chemical synthesis methods (I. V. Dyachenko et al., 2020).

Molecular Structure Analysis

The structural determination of similar compounds, such as 6,7-dihydro-2-methoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, through X-ray diffraction illustrates the significance of molecular structure analysis. These studies provide valuable insights into the molecular configurations, bond lengths, and angles, which are critical for understanding the chemical behavior and potential applications of these compounds (A. Moustafa & A. S. Girgis, 2007).

Chemical Reactions and Properties

The reactivity and functional group transformations in the synthesis of pyridine derivatives offer a glimpse into the chemical properties of such compounds. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through reactions with various nucleophiles underlines the versatility and wide range of reactions applicable to these structures (T. Goto et al., 1991).

Scientific Research Applications

Pharmaceutical and Bactericide Research

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine, also known as 6,7-Dihydro-5H-cyclopenta[b] pyridine, is prominently used in the pharmaceutical industry. Its applications extend to the development of bactericides and antimicrobials. This compound plays a crucial role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Significantly, it serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome, highlighting its importance in advanced pharmaceutical research (Fu Chun, 2007).

Synthesis Techniques

Various synthesis methods for 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine have been developed, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route. The acrolein route, in particular, yields up to 87.4%, suggesting its potential for broader development and application in various fields (Fu Chun, 2007).

Biomedical Applications

The structure of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine is closely related to pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with biomedical applications. These compounds are known for their versatility in medicinal chemistry, including roles in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic treatments. The scaffold of this compound has been used in various marketed preparations, underlining its significance in the development of new therapeutic agents (A. Deep et al., 2016).

Environmental Applications

Research has also explored the degradation mechanism of pyridine, a related compound, in drinking water using dielectric barrier discharge (DBD). This study provides insights into the treatment of nitrogen heterocyclic compounds in water, which may have implications for the environmental applications of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine derivatives (Yang Li et al., 2017).

properties

IUPAC Name

2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-8-7-9-4-2-6-11(9)12-10(8)5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEKFUDZCWEZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)N=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188001
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine

CAS RN

34421-99-3
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34421-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034421993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Ratnamala, V Durgakumari, K Lalitha… - Catalysis …, 2007 - Elsevier
Cyclization of cyclopentanone, formaldehyde and ammonia in vapor phase gives 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine (HHDCP) and spiro[cyclopentane-1,8′-(1′,2′,3′,5…
Number of citations: 11 www.sciencedirect.com
VF Valyuk - International Scientific and Practical Conference World …, 2018 - academia.edu
ABSTRACT Series were synthesized: 8-aryl-3, 5-di [(E)-1-aryliden]-1, 2, 3, 5, 6, 7-hexahydrocyclopentano [b, e] pyridines. Owing to the unique chemical structure of distyrylpyridines …
Number of citations: 2 www.academia.edu
JD Crane, J Crompton - Acta Crystallographica Section E: Structure …, 2003 - scripts.iucr.org
(IUCr) 8-(4-Methoxyphenyl)-3,5-bis[(E)-1-(4-methoxyphenyl)methylidene]-1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E …
Number of citations: 4 scripts.iucr.org
LH Peebles Jr, MW Huffman - … of Polymer Science Part A‐1 …, 1971 - Wiley Online Library
The rate of gel formation and color formation in poly(hexamethylene adipamide), nylon 66, is found to be dependent upon the rate of removal of the volatile products of degradation. If a …
Number of citations: 110 onlinelibrary.wiley.com
MA Jhonsi, A Kathiravan - Journal of luminescence, 2014 - Elsevier
The photoinduced electron transfer (PET) between 8-(4-methoxyphenyl)-3,5-di[(E)-1-(4-methoxyphenyl)methylidene]-1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine (DMP) and aniline …
Number of citations: 2 www.sciencedirect.com
OV Grygorovych, SM Moskalenko, BA Marekha… - Journal of …, 2010 - Springer
The new sensing materials based on the microsized silica gel powder with non-covalently immobilized structurally rigid analogs of 2,6-distyrylpyrydine ((3E,5E)-3,5-dibenzylidene-8-…
Number of citations: 4 link.springer.com
AK Macharla, MR Marri, S Peraka, N Mameda… - Catalysis Letters, 2015 - Springer
Vapor phase synthesis of annelated pyridines from cyclic ketones, aldehydes and ammonia was carried out over various zeolite molecular sieves like Hβ, HZSM-5 (240), HZSM-5 (40), …
Number of citations: 5 link.springer.com
M Selvaraj, MA Assiri - Dalton Transactions, 2019 - pubs.rsc.org
We demonstrate a very eco-friendly and single-step catalytic method for the highly selective synthesis of 1,2,3,4,5,6,7,8-octahydroacridine (OHA) by the vapour phase aminocyclization …
Number of citations: 3 pubs.rsc.org
DE Beattie, R Crossley, ACW Curran… - Journal of Medicinal …, 1977 - ACS Publications
A number of 5, 6, 7, 8-tetrahydroquinoline-8-nitriles and-8-thioamides and related compounds have been found to be potent inhibitors of basal gastric secretion in the pylorus-ligated rat …
Number of citations: 42 pubs.acs.org
T Newton - 2015 - digital.wpi.edu
Aromatic CN bonds can be found in the chemical structures of many pharmaceuticals on the market today. Devising more direct synthetic routes to these functionalities could be highly …
Number of citations: 2 digital.wpi.edu

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